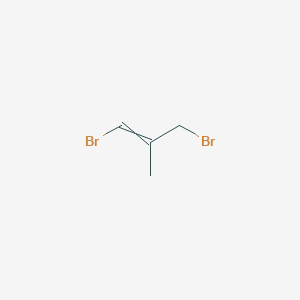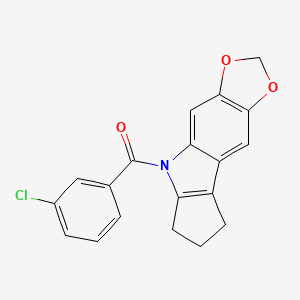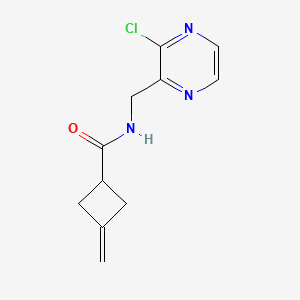
1-cyclopropyl-3-(triMethylsilyl)prop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one is an organic compound with the molecular formula C9H14OSi. It is characterized by the presence of a cyclopropyl group, a trimethylsilyl group, and a propynone moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one typically involves the reaction of cyclopropylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne moiety to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of various derivatives.
Addition: The compound can undergo addition reactions with halogens or hydrogen halides to form dihalides or haloalkanes.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one involves its reactivity towards various chemical reagents. The cyclopropyl and trimethylsilyl groups influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one can be compared with similar compounds such as:
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol: This compound has a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
3-(Trimethylsilyl)propargyl alcohol: Similar in structure but lacks the cyclopropyl group, affecting its chemical behavior and uses.
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-one: The presence of a phenyl group instead of a cyclopropyl group results in different electronic and steric effects.
These comparisons highlight the unique features of this compound, particularly its combination of cyclopropyl and trimethylsilyl groups, which confer distinct reactivity and applications.
Propiedades
Número CAS |
192314-99-1 |
|---|---|
Fórmula molecular |
C9H14OSi |
Peso molecular |
166.29 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-trimethylsilylprop-2-yn-1-one |
InChI |
InChI=1S/C9H14OSi/c1-11(2,3)7-6-9(10)8-4-5-8/h8H,4-5H2,1-3H3 |
Clave InChI |
NGRARKOMVDNGDJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC(=O)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol](/img/structure/B13963507.png)










![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)


